cis-2-Octene chemical and physical properties
cis-2-Octene chemical and physical properties
An In-Depth Technical Guide to the Chemical and Physical Properties of cis-2-Octene
Introduction
Cis-2-Octene, systematically named (2Z)-Oct-2-ene, is an unsaturated hydrocarbon with the chemical formula C₈H₁₆.[1] It is classified as an alkene, characterized by a carbon-carbon double bond between the second and third carbon atoms of its eight-carbon chain. The "cis" or "(Z)" designation indicates that the hydrogen atoms attached to the double-bonded carbons are on the same side of the double bond, resulting in a bent molecular geometry.[1] This colorless liquid is a significant intermediate in various organic syntheses and finds applications in the production of polymers.[1][2] Its reactivity, typical of alkenes, allows it to readily undergo addition reactions.[1] This document provides a comprehensive overview of the chemical and physical properties of cis-2-octene, along with relevant experimental protocols and safety information, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of cis-2-octene are summarized below. These properties are crucial for its handling, application in chemical reactions, and for the design of experimental procedures.
General and Physical Properties
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Molecular Formula | C₈H₁₆[1][3][4][5] |
| Molecular Weight | 112.21 g/mol [3][4] |
| Boiling Point | 126 °C[2][6] |
| Melting Point | -100.2 °C[2][6] |
| Density | 0.73 g/cm³ (at 20/20 °C)[2][6] |
| Flash Point | 21 °C[2][6] |
| Refractive Index | 1.4140 to 1.421[2][6] |
| Vapor Pressure | 0.00561 mmHg at 25°C[2] |
| Water Solubility | Limited solubility[1] |
| Solubility in Organic Solvents | Soluble[1][2] |
Identification and Structural Information
| Identifier | Value |
| CAS Number | 7642-04-8[1][3] |
| IUPAC Name | (Z)-oct-2-ene[3] |
| Synonyms | (2Z)-2-Octene, (Z)-Oct-2-ene, cis-oct-2-ene[1][3][5] |
| InChI | InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3/b5-3-[1][3][5][7] |
| InChIKey | ILPBINAXDRFYPL-HYXAFXHYSA-N[1][3][7] |
| SMILES | CCCCC/C=C\C[3] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of cis-2-octene. While the full spectra are not reproduced here, references to their availability are provided.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for cis-2-octene and are crucial for confirming its structure and stereochemistry.[7][8]
-
Infrared (IR) Spectroscopy: IR spectra can be used to identify the characteristic C=C stretching vibration of the alkene functional group.[8]
-
Mass Spectrometry (MS): Mass spectrometry data provides information about the molecular weight and fragmentation pattern of cis-2-octene.[8][9]
Experimental Protocols
Synthesis of cis-2-Octene from 1-Heptene (B165124)
A common method for the synthesis of cis-2-octene is from 1-heptene via a three-step sequence involving hydroboration-oxidation, oxidation, and a Wittig reaction.[10] This method is advantageous for its high yield and stereoselectivity for the cis-alkene.[10]
Step 1: Hydroboration-Oxidation of 1-Heptene to 1-Heptanol
This step converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity.
-
Reagents: Borane-tetrahydrofuran complex (BH₃·THF), followed by hydrogen peroxide (H₂O₂) and a basic solution (e.g., NaOH).[10]
-
Procedure:
-
1-Heptene is reacted with BH₃·THF in an appropriate solvent under an inert atmosphere.
-
The resulting organoborane intermediate is then oxidized by the addition of H₂O₂ and a base.
-
The product, 1-heptanol, is then isolated and purified.
-
Step 2: Oxidation of 1-Heptanol to Heptanal (B48729)
The primary alcohol is oxidized to the corresponding aldehyde.
-
Reagent: Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for this conversion to avoid overoxidation to a carboxylic acid.[10]
-
Procedure:
-
1-Heptanol is dissolved in a suitable solvent (e.g., dichloromethane).
-
PCC is added to the solution, and the mixture is stirred until the reaction is complete.
-
The resulting heptanal is then purified from the reaction mixture.
-
Step 3: Wittig Olefination to yield cis-2-Octene
A Wittig reaction is employed to form the carbon-carbon double bond with the desired cis stereochemistry.
-
Reagents: A non-stabilized ylide, such as methyltriphenylphosphonium (B96628) ylide (Ph₃P=CHCH₃), is used as it favors the formation of Z-alkenes.[10] The ylide is typically prepared from the corresponding phosphonium (B103445) salt (e.g., ethyltriphenylphosphonium bromide) and a strong base (e.g., butyllithium).
-
Procedure:
-
The phosphonium ylide is prepared in situ by reacting the phosphonium salt with a strong base in an anhydrous, aprotic solvent.
-
Heptanal is then added to the ylide solution.
-
The reaction proceeds to form cis-2-octene and triphenylphosphine (B44618) oxide.
-
The desired cis-2-octene is then isolated and purified.
-
Visualization of Synthetic Pathway
The following diagram illustrates the synthetic pathway for cis-2-octene starting from 1-heptene.
Caption: Synthetic route of cis-2-Octene from 1-Heptene.
Safety and Handling
Cis-2-octene is a highly flammable liquid and vapor.[11] It may be fatal if swallowed and enters airways. It is also reported to cause skin irritation and is toxic to aquatic life with long-lasting effects.[3][11]
Precautionary Measures
-
Handling: Handle in a well-ventilated area.[12] Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and flame-retardant clothing.[12] Use non-sparking tools and explosion-proof equipment.[12] Ground and bond containers and receiving equipment to prevent static discharge.[11][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from heat, sparks, open flames, and other ignition sources.[11][12]
-
First Aid:
-
In case of skin contact: Take off immediately all contaminated clothing and rinse the skin with water.[12]
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling cis-2-octene.[11][12][13]
References
- 1. CAS 7642-04-8: cis-2-Octene | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. cis-2-Octene | C8H16 | CID 5356796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 7642-04-8 | cis-2-Octene - Synblock [synblock.com]
- 5. cis-2-Octene | CymitQuimica [cymitquimica.com]
- 6. CIS-2-OCTENE | 7642-04-8 [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. CIS-2-OCTENE(7642-04-8) MS [m.chemicalbook.com]
- 9. ez.restek.com [ez.restek.com]
- 10. Question Content Area Propose a synthesis of cis-2-octene starting from .. [askfilo.com]
- 11. CIS-2-OCTENE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Cis-2-Octene, 96%, 5 G | Labscoop [labscoop.com]
